Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-

Description

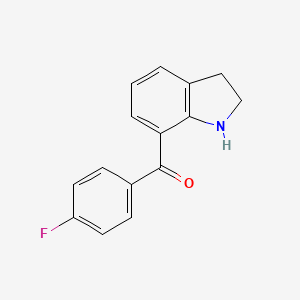

"Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-" is a fluorinated aromatic ketone featuring a 2,3-dihydroindole (indoline) scaffold linked to a 4-fluorophenyl group via a carbonyl bridge. This structure combines the electron-deficient nature of the fluorophenyl moiety with the electron-rich indoline system, creating a dipolar character that may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2,3-dihydro-1H-indol-7-yl-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-12-6-4-11(5-7-12)15(18)13-3-1-2-10-8-9-17-14(10)13/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHWCEDMTPIREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- typically involves the formation of the indole nucleus followed by the introduction of the fluorophenyl group. Common synthetic routes include:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus.

Palladium-Catalyzed Cross-Coupling: The fluorophenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production: Large-scale production may utilize continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Medicinal Chemistry

Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- has shown promise in various medicinal applications:

- Anticancer Activity: Research indicates that compounds with indole structures exhibit anticancer properties. Studies have focused on their interactions with specific molecular targets involved in cancer progression.

- Antiviral and Antimicrobial Properties: The compound's unique structure may enhance its effectiveness against viral infections and bacterial growth.

Biological Studies

The compound is being investigated for its interactions with biological macromolecules:

- Protein Binding Studies: Methanone's ability to bind to specific proteins can elucidate its mechanism of action in biological systems.

- Nucleic Acid Interactions: Understanding how this compound interacts with DNA or RNA can provide insights into its potential therapeutic applications .

Industrial Applications

In addition to its pharmaceutical potential, Methanone is also utilized in:

- Material Science: As a precursor for developing new materials due to its unique chemical properties.

- Synthetic Chemistry: Used as a building block for synthesizing more complex molecules with potential applications in various industries.

Case Studies and Research Findings

Research studies have documented the efficacy of Methanone in various applications:

- Anticancer Research: A study demonstrated that derivatives of methanone exhibited significant cytotoxic effects against several cancer cell lines.

- Antiviral Studies: Another investigation highlighted the compound's potential as an antiviral agent by inhibiting viral replication in vitro.

- Biological Interaction Studies: Detailed analyses have shown how methanone interacts with target proteins involved in disease pathways, providing insights for drug development .

Mechanism of Action

The mechanism of action of Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related methanones, emphasizing substituent effects, physicochemical properties, and biological relevance.

Halogen-Substituted Indolyl Methanones

- Methanone, (5-bromo-2,3-dihydro-1H-indol-7-yl)(4-chlorophenyl)- (CAS 91714-46-4): Structure: Features bromo (C5) and chloro (C4') substituents. Molecular Weight: 336.61 g/mol (vs. ~255.28 g/mol for the target compound, assuming C15H12FNO). Bromine’s bulkiness may sterically hinder interactions compared to fluorine .

- (4-Bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone (CAS 91714-41-9): Structure: Bromine replaces fluorine on the phenyl ring. Applications: Serves as a synthetic intermediate for indole derivatives like 7-(4-bromobenzoyl)indole. Bromine’s electron-withdrawing effect may stabilize the ketone but reduce metabolic stability .

Table 1: Halogenated Indolyl Methanones

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl | ~255.28 | Moderate polarity, enhanced bioavailability |

| CAS 91714-46-4 | 5-Bromo, 4-chlorophenyl | 336.61 | High lipophilicity, steric hindrance |

| CAS 91714-41-9 | 4-Bromophenyl | 302.17 | Electron-deficient aryl, synthetic utility |

Heterocyclic Variations

- N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (Compound 9a): Structure: Replaces indoline with an imidazo-pyrazole core. Biological Relevance: Targets cancer and inflammation pathways.

- (3-cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone phosphate: Structure: Incorporates a piperazine linker and phosphate counterion. Properties: Phosphate salt improves aqueous solubility, critical for drug formulation. The piperazine moiety may modulate CNS penetration .

Extended Aromatic Systems

- 2,7-Dibutoxy-8-(4-fluorobenzoyl)-naphthalen-1-yl](4-fluorophenyl)-methanone: Structure: Naphthalene core with dual fluorophenyl ketones. Crystal Structure: Anti-parallel aryl groups create a twisted conformation (dihedral angles ~74°), stabilizing via C-H⋯π and C-H⋯F interactions. Butoxy groups enhance solubility in organic solvents . Applications: Integrated into poly(ether ketone) polymers for thermal stability and solvent processability, contrasting with the biomedical focus of indolyl methanones .

Bioactive Methanones Targeting Metabolic Pathways

- (2Z)-2-[(4-fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one (CAS 337921-52-5): Structure: Conjugated dihydroindenone system with methoxy and fluorophenyl groups. Electronic Properties: Extended π-system increases UV absorbance and redox activity, relevant for photodynamic therapies .

- GLUT4 Inhibitors: Fluorophenyl methanones (e.g., ritonavir analogs) inhibit glucose transporters. The target compound’s indoline scaffold may offer selectivity over pyridine- or quinoline-based inhibitors .

Biological Activity

Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-, also known by its IUPAC name 2,3-dihydro-1H-indol-7-yl-(4-fluorophenyl)methanone, is a compound characterized by an indole nucleus. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its potential applications and mechanisms of action.

Antimicrobial Properties

Recent studies have shown that indole derivatives exhibit notable antibacterial and antifungal activities. Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- has been investigated for its efficacy against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The indole scaffold is recognized for its potential in anticancer drug development. Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the cell cycle progression, preventing cancer cells from replicating.

- Inhibition of Metastasis : Some studies suggest that it can inhibit the migration and invasion of cancer cells.

The biological activity of Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- is largely attributed to its interaction with specific molecular targets within cells:

- Protein Kinases : The compound may inhibit certain kinases involved in cell signaling pathways that regulate growth and survival.

- Nuclear Receptors : It could modulate the activity of nuclear receptors that play a role in gene expression related to inflammation and cancer progression.

Case Study 1: Antibacterial Activity Assessment

A study conducted to evaluate the antibacterial properties of various indole derivatives included Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)- among other compounds. The results demonstrated a significant reduction in bacterial growth at varying concentrations, confirming its potential as an antibacterial agent .

Case Study 2: Anticancer Efficacy

In a preclinical model assessing the anticancer effects of indole derivatives, Methanone was shown to reduce tumor size significantly in treated groups compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for Methanone, (2,3-dihydro-1H-indol-7-yl)(4-fluorophenyl)-, and how can low yields be addressed?

Methodological Answer: The synthesis of this compound involves coupling indole and fluorophenyl moieties via a methanone linkage. Evidence from similar compounds (e.g., β-carboline derivatives) suggests oxidative amidation or heterocyclization as viable approaches . For example, yields as low as 12–25% have been reported for analogous structures, likely due to steric hindrance or side reactions. To improve efficiency:

- Use catalysts like Pd(OAc)₂ for cross-coupling reactions.

- Optimize reaction time and temperature (e.g., reflux in THF at 70°C for 24 hours).

- Purify intermediates via column chromatography with hexane/ethyl acetate gradients.

Characterize intermediates using IR, NMR, and mass spectrometry to confirm structural integrity at each step .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer: A multi-spectral approach is critical:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for indole and fluorophenyl groups) and carbonyl signals (δ ~190 ppm).

- IR : Confirm the ketone (C=O stretch at ~1650–1750 cm⁻¹) and indole N–H (broad peak at ~3400 cm⁻¹).

- Mass Spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (C₁₉H₁₅FNO). Cross-reference with synthetic intermediates to rule out impurities .

Q. What preliminary biological assays are recommended for screening its bioactivity?

Methodological Answer: Prioritize assays aligned with its structural analogs (e.g., antiviral/anticancer activities):

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.

- Antimicrobial screening : Test against Gram-positive/negative bacteria via disk diffusion.

- Enzyme inhibition : Evaluate COX-2 or HIV protease inhibition using fluorometric kits. Include positive controls (e.g., indomethacin for anti-inflammatory activity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:

- Target selection : Prioritize proteins with known indole interactions (e.g., serotonin receptors, kinases).

- Ligand preparation : Generate 3D conformers of the compound using Open Babel.

- Docking parameters : Set grid boxes to encompass active sites (e.g., 20 ų for kinases). Validate with co-crystallized ligands (RMSD < 2.0 Å).

Analyze hydrogen bonds, hydrophobic interactions, and binding energy (ΔG < −7 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. To address:

- Standardize protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Purity verification : Re-analyze batches via HPLC (≥95% purity).

- Mechanistic studies : Perform RNA sequencing or proteomics to identify differentially expressed pathways. Compare results with structural analogs to isolate structure-activity relationships (SAR) .

Q. How can crystallography elucidate the compound’s solid-state properties and reactivity?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

- Crystallization : Use slow evaporation in dichloromethane/methanol (1:1).

- Data collection : Resolve reflections to 0.8 Å on a synchrotron source.

- Analysis : Determine dihedral angles between aromatic rings and hydrogen-bonding networks. Compare with Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.